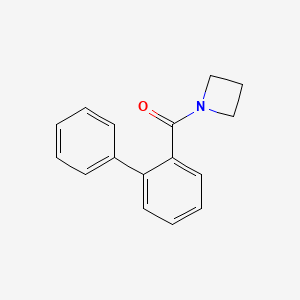

Azetidin-1-yl-(2-phenylphenyl)methanone

Descripción

Azetidin-1-yl-(2-phenylphenyl)methanone is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) conjugated with a biphenylmethanone moiety. The biphenyl group may contribute to π-π stacking interactions in biological targets, a feature observed in kinase inhibitors and cannabinoid receptor modulators .

Propiedades

IUPAC Name |

azetidin-1-yl-(2-phenylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-16(17-11-6-12-17)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROAIRHPBMJRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Azetidin-1-yl-(2-bromo-1,3-thiazol-4-yl)methanone (CAS 919784-50-2)

- Structure : Replaces the biphenyl group with a bromothiazole substituent.

- Its molecular weight (calculated as ~273.1 g/mol for C₇H₇BrN₂OS) suggests moderate lipophilicity .

(b) 4-Amino-3-(1H-indol-1-yl)phenylmethanone

- Structure : Features an indole and hydroxyphenyl group instead of azetidine and biphenyl.

- Properties : Demonstrated anti-inflammatory and antifungal activity via ergosterol biosynthesis inhibition. Its ADMET profile indicates good oral bioavailability (log P ~3.5) and high intestinal absorption (>90%) .

(c) CB2 Receptor Modulators (e.g., JWH-015, AM1241)

- Structure: Methanone cores linked to indole or naphthalene groups.

- Properties: High selectivity for cannabinoid receptors; JWH-015 has a molecular weight of 311.4 g/mol and exhibits neuroprotective effects in preclinical models .

Thermal and Chemical Stability

- Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C, stabilized by intermolecular hydrogen bonds .

- Azetidin-1-yl derivatives: Expected to exhibit lower thermal stability than aromatic methanones due to strain in the azetidine ring, though experimental data are lacking.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Azetidin-1-yl-(2-phenylphenyl)methanone (hypothetical) | Azetidine, biphenyl | C₁₆H₁₅NO | 237.3 (calculated) | Predicted moderate lipophilicity (log P ~3.0) |

| Azetidin-1-yl-(2-bromo-thiazol-4-yl)methanone | Bromothiazole | C₇H₇BrN₂OS | 273.1 | Electrophilic reactivity |

| 4-Amino-3-indolylphenylmethanone | Indole, hydroxyphenyl | C₂₁H₁₆N₂O₂ | 328.4 | Antifungal activity (MIC: 2–8 µg/mL) |

Table 2: Pharmacological Comparison

Pharmacological Insights

- Antifungal activity: Methanones targeting ergosterol synthesis (e.g., ) highlight the scaffold’s versatility against resistant fungal strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.